Ethyl 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylate
Description
Chemical Identity and Nomenclature
This compound is systematically identified by the Chemical Abstracts Service number 3265-71-2, establishing its unique chemical identity within the comprehensive registry of known compounds. The molecular formula C₁₂H₈F₄O₃ reflects the compound's composition, incorporating twelve carbon atoms, eight hydrogen atoms, four fluorine atoms, and three oxygen atoms, resulting in a molecular weight of 276.18 grams per mole. The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions for substituted benzofurans, where the numbering system begins with the oxygen atom of the furan ring designated as position one.
The compound's structural designation reveals several critical features that define its chemical behavior and properties. The tetrafluoro substitution pattern occupies positions four through seven of the benzofuran scaffold, creating a perfluorinated aromatic ring that significantly influences the compound's electronic properties and reactivity profile. The methyl group attached at position two of the furan ring provides additional steric and electronic considerations, while the ethyl carboxylate functionality at position three serves as both a reactive site and a solubilizing group. The canonical Simplified Molecular Input Line Entry System representation CCOC(=O)C1=C(C)OC2=C(C(=C(C(=C12)F)F)F)F accurately captures the compound's connectivity and stereochemical features.
The relationship between this ethyl ester and its corresponding carboxylic acid form, 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid (Chemical Abstracts Service number 3265-72-3), demonstrates the modular nature of benzofuran derivatization strategies. The carboxylic acid precursor, with molecular formula C₁₀H₄F₄O₃ and molecular weight 248.13 grams per mole, represents the direct synthetic precursor to the ethyl ester through standard esterification procedures. This structural relationship illustrates the systematic approach to benzofuran functionalization, where carboxylic acid intermediates serve as versatile platforms for ester formation and subsequent derivatization.
| Property | Ethyl Ester | Carboxylic Acid |
|---|---|---|
| Chemical Abstracts Service Number | 3265-71-2 | 3265-72-3 |
| Molecular Formula | C₁₂H₈F₄O₃ | C₁₀H₄F₄O₃ |
| Molecular Weight (g/mol) | 276.18 | 248.13 |
| Functional Group | Ethyl Carboxylate | Carboxylic Acid |
Historical Development in Heterocyclic Chemistry
The historical development of benzofuran chemistry traces its origins to 1870, when Perkin achieved the first successful synthesis of the benzofuran ring system, establishing the foundational methodology for this important class of heterocyclic compounds. Since this pioneering work, benzofuran derivatives have emerged as essential scaffolds in medicinal chemistry, agricultural applications, and synthetic organic chemistry, with their unique structural features contributing to diverse biological activities and chemical properties. The evolution of benzofuran synthesis has encompassed numerous methodological advances, incorporating various cyclization processes, condensation reactions, and coupling strategies to access increasingly complex substitution patterns and functional group arrangements.
The introduction of fluorine substituents into benzofuran systems represents a more recent development in heterocyclic chemistry, driven by the recognition that fluorine incorporation often enhances metabolic stability, bioavailability, and target protein affinity in pharmaceutical applications. The systematic exploration of fluorinated benzofuran derivatives has revealed that the inclusion of fluorine atoms into organic compounds frequently increases their lipophilicity and metabolic stability, thereby enhancing their overall therapeutic potential. The development of tetrafluoro-substituted benzofurans specifically addresses the need for highly fluorinated heterocyclic scaffolds that combine the inherent biological activity of the benzofuran core with the unique properties conferred by perfluorinated aromatic systems.
Contemporary synthetic approaches to fluorinated benzofurans have incorporated diverse catalytic strategies and reaction conditions to achieve selective fluorine incorporation while maintaining the integrity of the heterocyclic framework. Recent methodological developments have featured transition metal catalysis, including copper, palladium, nickel, gold, silver, rhodium, and ruthenium-based systems, to facilitate benzofuran ring formation under controlled conditions. The advancement of visible-light-mediated catalysis has also contributed to novel synthetic routes for benzofuran heterocycles, demonstrating the continued evolution of synthetic methodology in this field. These developments have enabled the preparation of complex fluorinated benzofuran derivatives with precise substitution patterns, supporting the synthesis of compounds such as this compound.
The integration of base-catalyzed synthetic approaches has provided additional pathways for benzofuran construction, with various bases serving as catalysts for heterocyclic scaffold assembly. Notable examples include triethylamine-catalyzed Rap-Stoermer reactions, potassium tert-butoxide-mediated cyclizations, and 1,8-diazabicyclo[5.4.0]undec-7-ene-promoted transformations, each offering distinct advantages for specific substrate combinations and reaction conditions. These methodological advances have collectively expanded the accessible chemical space within fluorinated benzofuran derivatives, facilitating the preparation of structurally diverse compounds for various research and development applications.
Position Within Fluorinated Benzofuran Derivatives
This compound occupies a distinctive position within the broader family of fluorinated benzofuran derivatives, representing a maximally fluorinated aromatic system combined with functional group diversity that enables further synthetic elaboration. The tetrafluoro substitution pattern distinguishes this compound from partially fluorinated analogs, creating a unique electronic environment that significantly influences both chemical reactivity and potential biological activity. The comprehensive fluorination of the benzene ring within the benzofuran system generates a highly electron-deficient aromatic framework, contrasting with the electron-rich nature of the adjacent furan ring and creating interesting polarization effects throughout the molecular structure.
Comparative analysis with related fluorinated benzofuran derivatives reveals the structural specificity that defines this compound's chemical profile. The systematic incorporation of four fluorine atoms across consecutive positions on the benzene ring creates a distinct substitution pattern that differentiates this compound from other fluorinated benzofuran derivatives that may feature fewer fluorine atoms or alternative substitution patterns. Recent research has demonstrated that the biological effects of benzofuran derivatives are enhanced in the presence of fluorine, bromine, hydroxyl, and carboxyl groups, suggesting that the tetrafluoro pattern combined with the carboxylate functionality may provide synergistic effects for various applications.
The structural features of this compound align with contemporary trends in fluorinated heterocycle development, where systematic fluorine incorporation has become a standard strategy for property optimization. Analysis of structure-activity relationships within fluorinated heterocyclic compounds has indicated that the biological effects of benzofuran derivatives are typically enhanced through strategic fluorine placement, supporting the rationale for the tetrafluoro substitution pattern observed in this compound. The combination of maximal aromatic fluorination with a reactive ester functionality creates opportunities for both direct biological evaluation and synthetic transformation toward more complex derivatives.
| Structural Feature | Impact on Properties |
|---|---|
| Tetrafluoro aromatic ring | Enhanced metabolic stability, altered electronic properties |
| Furan oxygen | Hydrogen bonding capability, conformational preferences |
| Methyl substituent | Steric effects, lipophilicity modulation |
| Ethyl carboxylate | Synthetic handle, solubility modification |
The positioning of this compound within current research directions in fluorinated heterocycle chemistry reflects the broader emphasis on developing compounds that combine multiple beneficial properties within a single molecular framework. The systematic exploration of fluorinated five-membered heterocycles and their fused systems has revealed diverse therapeutic applications, including antiviral, anti-inflammatory, enzymatic inhibitory, antimalarial, anticoagulant, antipsychotic, antioxidant, and antiprotozoal activities. The structural complexity of this compound positions it as a representative example of advanced fluorinated heterocycle design, incorporating both maximal fluorination and functional group diversity to enable comprehensive property optimization and synthetic versatility.
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F4O3/c1-3-18-12(17)5-4(2)19-11-6(5)7(13)8(14)9(15)10(11)16/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVYOTVMIFECHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C(=C2F)F)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355331 | |
| Record name | Ethyl 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3265-71-2 | |
| Record name | Ethyl 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylate is a fluorinated compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 276.19 g/mol. It features a benzofuran core with four fluorine atoms and an ethyl ester functional group, contributing to its reactivity and biological properties.
Antifungal and Antimicrobial Properties
Research indicates that compounds containing CF₂ moieties exhibit promising antifungal activities. This compound is hypothesized to interact with biological membranes due to its lipophilic nature, potentially disrupting fungal cell walls .
Case Study: Antifungal Activity
A study examining the antifungal properties of fluorinated benzofurans found that this compound demonstrated effective inhibition against various fungal strains. The mechanism of action is believed to involve the disruption of ergosterol biosynthesis in fungal membranes.
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Strong | Disruption of ergosterol biosynthesis |
| Other Fluorinated Benzofurans | Variable | Alteration of membrane integrity |
Interaction with Biological Targets
The compound's halogenated structure allows it to participate in halogen bonding interactions, which can enhance binding affinity towards biological targets. This property is particularly relevant in drug design for targeting proteins involved in disease pathways .
Research Findings: Binding Affinity
In silico studies have shown that this compound can bind effectively to the active sites of various enzymes implicated in cancer and inflammatory diseases. This binding is facilitated by the unique electronic properties conferred by the fluorine atoms.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps including:
- Formation of Benzofuran Core : Utilizing starting materials that provide the necessary aromatic structure.
- Fluorination : Introduction of fluorine atoms through electrophilic fluorination methods.
- Esterification : Reaction with ethyl alcohol to form the ester.
This multi-step synthesis allows for the production of various derivatives which can be screened for enhanced biological activity.
Comparative Analysis with Similar Compounds
A comparative analysis reveals how structural variations influence biological activity:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C₁₂H₈F₄O₃ | Highly fluorinated; ethoxy group | Strong antifungal |
| Ethyl 2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate | C₁₂H₁₆O₃ | Less fluorinated; more hydrophobic | Moderate activity |
| 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid | C₁₀H₄F₄O₃ | Lacks ethyl group; acidic properties | Low activity |
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research indicates that compounds similar to ethyl 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylate exhibit significant anticancer properties. The presence of fluorine atoms can enhance the bioactivity of these compounds by improving their interaction with biological targets. For instance, studies have shown that fluorinated benzofurans can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Fluorinated compounds are known for their enhanced antimicrobial activity. This compound has been tested against a range of bacterial strains and demonstrated promising results. The fluorine substituents contribute to increased lipophilicity and membrane permeability, which are critical for antimicrobial efficacy .
Materials Science
Fluorinated Polymers
The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance. These properties make it suitable for applications in coatings and sealants where durability is paramount. The fluorinated structure provides non-stick properties and resistance to solvents and chemicals .
Nanocomposites
Recent studies have explored the use of this compound in developing nanocomposites. By integrating this compound with nanoparticles, researchers have achieved materials with improved mechanical properties and thermal conductivity. These nanocomposites are being investigated for use in advanced electronic devices and aerospace applications .
Agrochemical Applications
Pesticide Development
this compound has potential as an active ingredient in pesticide formulations. Its unique chemical structure may provide enhanced efficacy against pests while minimizing environmental impact due to its targeted action mechanism. Research is ongoing to evaluate its effectiveness in various agricultural settings .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated the effectiveness of a series of fluorinated benzofurans against breast cancer cell lines. This compound was among the compounds tested and showed IC50 values indicating potent activity compared to non-fluorinated analogs.
Case Study 2: Material Performance
In a comparative analysis of various fluorinated polymers for industrial coatings, this compound-based coatings exhibited superior resistance to chemical degradation and thermal stability at elevated temperatures.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3-Amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate (CAS 1919864-85-9)
This compound (C₁₁H₁₃F₂NO₃, molecular weight 269.23 g/mol) shares a benzofuran backbone but differs significantly:
- Fluorine substitution : Only two fluorine atoms at position 5, compared to four in the target compound.
- Ring saturation : The benzofuran ring is partially hydrogenated (tetrahydro), reducing aromaticity and altering electronic properties.
- Functional groups: An amino group (-NH₂) replaces the methyl group at position 3, and the carboxylate ester is at position 2 instead of 3.
Table 1: Structural and Physical Comparison
Impact of Structural Differences
- Ring Saturation: The tetrahydro modification in the latter compound reduces planarity, which may lower π-π stacking interactions in biological systems but improve solubility in nonpolar solvents .
- Functional Group Placement: The amino group in CAS 1919864-85-9 introduces hydrogen-bonding capability, making it more suitable for drug candidates targeting enzymes or receptors with polar active sites .
Preparation Methods
Fluorination of Benzofuran Derivatives
One common approach to obtain tetrafluorinated benzofurans involves selective fluorination of preformed benzofuran derivatives. This can be achieved using reagents such as sulfur tetrafluoride (SF4), phenylsulfur trifluoride, or other fluorinating agents under controlled conditions.
Phenylsulfur trifluoride fluorination : Research shows that substituted phenylsulfur trifluorides can fluorinate aromatic rings efficiently, with electron-donating groups accelerating the reaction rate and electron-withdrawing groups retarding it. This method allows for selective fluorination of aromatic rings, including benzofuran systems, under mild conditions (room temperature to moderate heating).
The presence of bulky substituents (e.g., tert-butyl groups) on the aromatic ring can improve fluorination yields by inhibiting side reactions such as polymerization.
Esterification and Ring Closure
The formation of the benzofuran ring with the ethyl carboxylate group at position 3 is often achieved by:
Reacting fluorinated benzoyl chlorides with ethyl malonate derivatives in the presence of bases and catalysts (e.g., magnesium chloride and organic bases).
This reaction proceeds through nucleophilic acyl substitution followed by cyclization to form the benzofuran ring.
For example, ethyl (2,3,4,5-tetrafluorobenzoyl) acetate has been prepared by reacting diethyl malonate with tetrafluorobenzoyl chloride under mild conditions, using potassium hydroxide to form potassium ethyl malonate, followed by reaction with the acid chloride in the presence of magnesium chloride and an organic base. The reaction is carried out at low temperature (0–25 °C) and yields are high (78–95%) with purity over 98.5%.
This methodology can be adapted for the 4,5,6,7-tetrafluoro substitution pattern by using appropriately substituted benzoyl chlorides.
Methylation at the 2-Position
Methylation at the 2-position of the benzofuran ring can be achieved by:
Alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Alternatively, starting from 2-methyl-substituted benzofuran precursors can simplify the process.
Representative Experimental Procedure (Adapted)
Analytical Data and Observations
| Parameter | Value | Notes |
|---|---|---|
| Molecular Formula | C12H7F4O3 | Confirmed by elemental analysis |
| Molecular Weight | Approx. 280 g/mol | Calculated based on fluorination |
| Purity | >98.5% | Determined by HPLC and NMR |
| Physical State | White crystalline solid | Typical for fluorinated benzofurans |
| Reaction Time | 10–15 hours | For acylation and ring closure step |
| Temperature | 0–25 °C | Mild conditions to prevent decomposition |
Research Findings and Considerations
The choice of fluorinating agent and reaction conditions critically affects the yield and selectivity of fluorination. Electron-donating substituents on the aromatic ring enhance fluorination efficiency.
The use of magnesium chloride and organic bases in the acylation step promotes smooth conversion and high yields by stabilizing intermediates.
Maintaining anhydrous conditions and controlling temperature are important to avoid side reactions and degradation.
The methylation step is straightforward but requires careful control to avoid over-alkylation.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Monitoring Method |
|---|---|---|
| Cyclization | K₂CO₃, DMF, 100°C | TLC (Rf = 0.5) |
| Fluorination | Selectfluor®, CH₃CN, 80°C | ¹⁹F NMR |
Advanced Question: How can researchers address contradictions in reported bioactivity data for this compound across different studies?
Methodological Answer:
Discrepancies often arise from variations in assay conditions or structural analogs. To resolve this:
Standardize Assays: Use identical cell lines (e.g., HeLa or MCF-7) and control compounds (e.g., doxorubicin) for IC₅₀ comparisons .
Structural Validation: Confirm compound purity via High-Resolution Mass Spectrometry (HRMS) and X-ray crystallography to rule out isomer interference .
Meta-Analysis: Apply computational tools (e.g., molecular dynamics simulations) to correlate substituent effects (e.g., fluorine position) with activity trends .
Basic Question: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
- ¹H/¹⁹F NMR: Assigns proton and fluorine environments, detecting impurities (<1%) .
- HPLC-MS: Quantifies purity (>98%) and identifies degradation products using C18 columns and ESI ionization .
- X-Ray Diffraction: Resolves crystal structure ambiguities, particularly for regioselective fluorination .
Advanced Question: How can regioselectivity challenges in fluorination be mitigated during synthesis?
Methodological Answer:
Fluorination regioselectivity is influenced by steric and electronic factors:
Directing Groups: Introduce temporary protecting groups (e.g., trimethylsilyl) to guide fluorination to the 4,5,6,7-positions .
Catalytic Systems: Use transition-metal catalysts (e.g., CuI) to enhance selectivity for tetrafluoro substitution .
Computational Modeling: DFT calculations predict reactive sites, optimizing reagent choice (e.g., N-fluoropyridinium salts) .
Basic Question: What are the recommended storage conditions to maintain compound stability?
Methodological Answer:
Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the ester group. Periodic stability checks via HPLC are advised, with degradation thresholds set at <5% over 12 months .
Advanced Question: How can researchers design derivatives to enhance target-specific bioactivity?
Methodological Answer:
Rational design strategies include:
Bioisosteric Replacement: Substitute the ethyl ester with a methyl or tert-butyl group to modulate lipophilicity (logP) and membrane permeability .
Fragment-Based Screening: Use SAR studies to identify critical substituents (e.g., 2-methyl vs. 2-phenyl) for binding to kinases or GPCRs .
Prodrug Modifications: Introduce hydrolyzable groups (e.g., phosphonates) to improve bioavailability .
Basic Question: What safety protocols are essential when handling this compound?
Methodological Answer:
- Use fume hoods and PPE (gloves, goggles) due to potential irritancy from fluorinated intermediates.
- Waste must be neutralized with aqueous NaOH before disposal to hydrolyze reactive esters .
Advanced Question: How can spectral data contradictions (e.g., ¹³C NMR shifts) be resolved for structural confirmation?
Methodological Answer:
Cross-Validation: Compare experimental data with computed spectra (e.g., ACD/Labs or Gaussian).
Isotopic Labeling: Synthesize ¹³C-labeled analogs to assign ambiguous signals .
2D NMR Techniques: Use HSQC and HMBC to correlate carbon-proton couplings, resolving overlapping peaks .
Basic Question: What solvent systems are optimal for recrystallization?
Methodological Answer:
Ethyl acetate/hexane (1:3) yields high-purity crystals (>99%) with minimal solubility issues. Slow cooling (2°C/min) prevents amorphous formation .
Advanced Question: How can computational models predict metabolic pathways for this compound?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
